molecular formula C10H15N3 B587307 N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795133-90-2

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Cat. No. B587307
M. Wt: 183.288
InChI Key: JUUCSAKZQUXQQB-XERRXZQWSA-N
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Description

“N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” is a derivative of acetanilide, which is an amide compound where the amine group is substituted with a 4-aminophenyl group and the hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the 4-aminophenyl group) attached to a carbon (from the acetamidine group), which is also attached to a nitrogen atom. The nitrogen atom is then bonded to two methyl groups and a hydrogen atom .


Chemical Reactions Analysis

In general, amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts. The specific reactions that “N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might make the compound relatively stable and nonpolar, while the amine group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Boronic Acids in Sensing Applications

Field

Chemistry, specifically chemical sensing.

Application

Boronic acids, which have structures similar to the compound , are increasingly used in diverse areas of research, including sensing applications .

Method

The key interaction of boronic acids with diols allows their utility in various sensing applications. Detection can be at the interface of the sensing material or within the bulk sample .

Results

The use of boronic acids has led to advancements in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Reduced Graphene Oxide in Field Effect Transistors

Field

Materials Science, specifically electronics.

Application

Compounds with similar structures, such as tetra (4-aminophenyl) porphyrin, have been explored for their potential use in field effect transistors .

Method

The method of application or experimental procedures for this application was not specified in the source .

Results

The results or outcomes obtained from this application were not specified in the source .

N-(4-Aminophenyl)acetamide in Mass Spectrometry

Field

Analytical Chemistry, specifically Mass Spectrometry.

Application

“N-(4-Aminophenyl)acetamide”, a compound with a similar structure, has been studied using mass spectrometry .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUCSAKZQUXQQB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
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